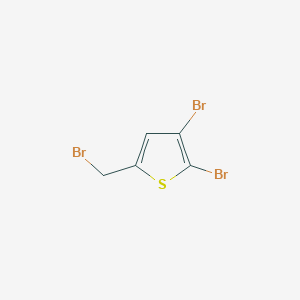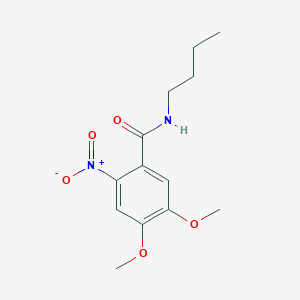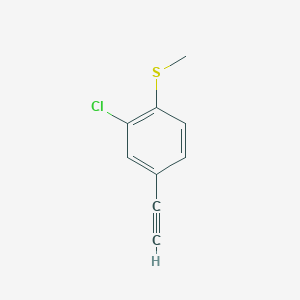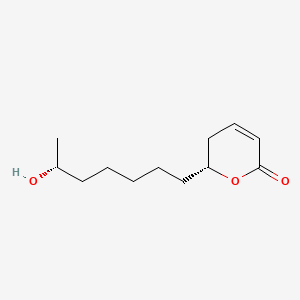
Gamahonolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamahonolide A is a novel antifungal compound isolated from the stromata of the fungus Epichloe typhina, which grows on the grass Phleum pratense . This compound, along with its analogs Gamahonolide B and Gamahorin, has shown significant antifungal activity, making it a subject of interest in the field of natural product chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Currently, there are no established industrial production methods for Gamahonolide A. The compound is primarily obtained through natural extraction from its fungal source .
Chemical Reactions Analysis
Types of Reactions
Gamahonolide A undergoes various chemical reactions typical of its functional groups. These include:
Oxidation: this compound can undergo oxidation reactions, which may alter its antifungal properties.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur, particularly at reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve standard laboratory procedures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Gamahonolide A has several scientific research applications, including:
Chemistry: Used as a model compound to study antifungal activity and natural product synthesis.
Biology: Investigated for its role in the interaction between fungi and host plants.
Medicine: Potential use as an antifungal agent to treat fungal infections.
Industry: Explored for its potential in developing new antifungal products for agricultural use.
Mechanism of Action
The mechanism of action of Gamahonolide A involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth . The molecular targets and pathways involved are still under investigation, but it is believed that this compound interferes with essential cellular processes in fungi.
Comparison with Similar Compounds
Similar Compounds
Gamahonolide B: Another antifungal compound isolated from the same fungal source.
Gamahorin: A structurally related compound with similar antifungal properties.
5-Hydroxyl-4-phenyl-2(5H)-furanone: Another compound isolated from Epichloe typhina with antifungal activity.
Uniqueness
Gamahonolide A is unique due to its specific structure and potent antifungal activity. Compared to its analogs, it has shown distinct spectroscopic properties and a unique mode of action .
Properties
CAS No. |
125564-58-1 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
(2R)-2-[(6R)-6-hydroxyheptyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H20O3/c1-10(13)6-3-2-4-7-11-8-5-9-12(14)15-11/h5,9-11,13H,2-4,6-8H2,1H3/t10-,11-/m1/s1 |
InChI Key |
CLTIBVYVKQWLQV-GHMZBOCLSA-N |
Isomeric SMILES |
C[C@H](CCCCC[C@@H]1CC=CC(=O)O1)O |
Canonical SMILES |
CC(CCCCCC1CC=CC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


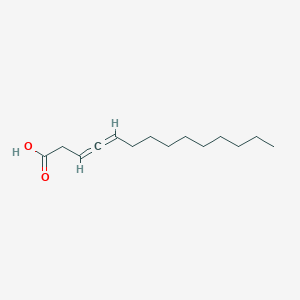
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
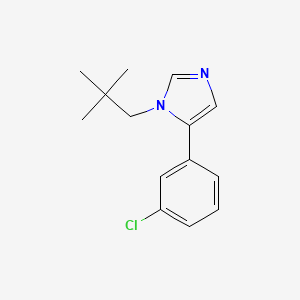
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)


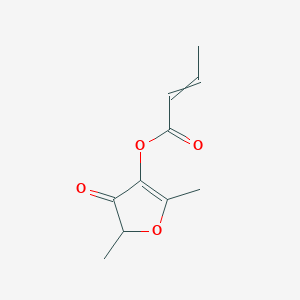
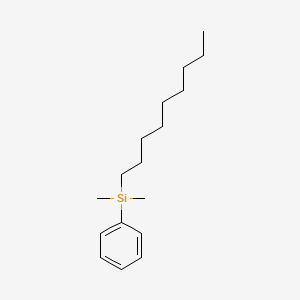

![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
